molecular formula C18H15NO6 B2924981 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,5-dimethoxybenzoic acid CAS No. 565210-81-3

3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,5-dimethoxybenzoic acid

Cat. No. B2924981
CAS RN: 565210-81-3
M. Wt: 341.319
InChI Key: ZZUUPXFZZZPAFP-UHFFFAOYSA-N
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Description

The compound is a derivative of isoindole, which is a polycyclic compound that includes a five-membered ring fused to a benzene ring . The isoindole ring in this compound is substituted with a 1,3-dioxo-2,3-dihydro group, which suggests the presence of two carbonyl (C=O) groups . The compound also includes a benzoic acid moiety, which is a carboxylic acid attached to a benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoindole ring, possibly through a condensation reaction of an appropriate aniline and alpha-diketone . The benzoic acid moiety could potentially be introduced through a Friedel-Crafts acylation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and isoindole), carbonyl groups, and a carboxylic acid group . These functional groups would contribute to the compound’s reactivity and physical properties .


Chemical Reactions Analysis

As an aromatic compound with carbonyl and carboxylic acid groups, this compound could potentially undergo a variety of reactions. These might include nucleophilic addition reactions at the carbonyl group, and acid-base reactions at the carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic . The compound’s solubility would depend on factors like its polarity and the presence of hydrogen-bonding groups .

properties

IUPAC Name

3-[(1,3-dioxoisoindol-2-yl)methyl]-4,5-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6/c1-24-14-8-10(18(22)23)7-11(15(14)25-2)9-19-16(20)12-5-3-4-6-13(12)17(19)21/h3-8H,9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUUPXFZZZPAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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